molecular formula C30H38N2O5 B11622163 3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11622163
M. Wt: 506.6 g/mol
InChI Key: HBWFEBWFCRDBPG-BYCLXTJYSA-N
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Description

“3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol-2-one core structure, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” can be achieved through multi-step organic synthesis. The key steps typically involve:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the hydroxy group at the 3-position via selective hydroxylation.
  • Attachment of the 3-methyl-4-propoxyphenyl group through Friedel-Crafts acylation.
  • Incorporation of the morpholin-4-yl ethyl group via nucleophilic substitution.
  • Addition of the 4-(propan-2-yl)phenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(3-methyl-4-ethoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-[(3-methyl-4-butoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substituents and their positions on the pyrrol-2-one core. These structural features confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O5/c1-5-16-37-25-11-10-24(19-21(25)4)28(33)26-27(23-8-6-22(7-9-23)20(2)3)32(30(35)29(26)34)13-12-31-14-17-36-18-15-31/h6-11,19-20,27,33H,5,12-18H2,1-4H3/b28-26+

InChI Key

HBWFEBWFCRDBPG-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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